molecular formula C15H24N4O B2984943 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one CAS No. 1172787-41-5

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2984943
CAS No.: 1172787-41-5
M. Wt: 276.384
InChI Key: MFSJPXBCOQDMPV-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety.

Scientific Research Applications

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative is reacted with a pyridazine compound under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects set it apart from other similar compounds .

Properties

IUPAC Name

2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJPXBCOQDMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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